3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzenesulfonyl chloride with 3-methylphenylamine, followed by cyclization with appropriate reagents to form the pyrroloquinoxaline core. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- N-[3-[(4-Methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide
Uniqueness
Compared to similar compounds, 3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibits unique structural features that may enhance its biological activity and specificity. The presence of dimethylphenyl and methylphenyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C25H22N4O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H22N4O2S/c1-15-7-6-8-18(13-15)29-24(26)23(32(30,31)19-12-11-16(2)17(3)14-19)22-25(29)28-21-10-5-4-9-20(21)27-22/h4-14H,26H2,1-3H3 |
InChI Key |
OVOBFFOKWQVCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.